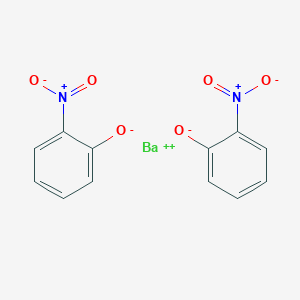
Barium o-Nitrophenolate
Cat. No. B8118042
M. Wt: 413.53 g/mol
InChI Key: DKSQXMJXLLDRMH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04590265
Procedure details


Heat 3 l. of distilled water in a 4-l. flask to 75° C. on a steam bath. Add 16.67 g. of barium hydroxide, [Ba(OH)2.8H2O] and 21.67 g. of o-nitrophenol. Stir vigorously for 1 hour at 75° C. and let stand overnight at room temperature. Decant to another flask, heat to 75° C., add 4.17 g. of o-nitrophenol, stir and let stand overnight at room temperature. Decant and filter on a Buchner funnel through Whatman No. 4 paper and adjust the filtrate to 3 l. with distilled water.
[Compound]
Name
4-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
Ba(OH)2.8H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[OH-].[Ba+2:2].[OH-].[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13])([O-:6])=[O:5]>O>[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O-:13])([O-:6])=[O:5].[Ba+2:2].[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O-:13])([O-:6])=[O:5] |f:0.1.2,5.6.7|
|
Inputs


Step One
[Compound]
|
Name
|
4-l
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Step Three
[Compound]
|
Name
|
Ba(OH)2.8H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir vigorously for 1 hour at 75° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat 3 l
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 75° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add 16.67 g
|
WAIT
|
Type
|
WAIT
|
|
Details
|
let stand overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Decant to another flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat to 75° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add 4.17 g
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
of o-nitrophenol, stir
|
WAIT
|
Type
|
WAIT
|
|
Details
|
let stand overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Decant
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter on a Buchner funnel through Whatman No
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)[O-].[Ba+2].[N+](=O)([O-])C1=C(C=CC=C1)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
